(2R)-2-amino-5-azidopentanoic acid;hydrochloride
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Overview
Description
(2R)-2-amino-5-azidopentanoic acid;hydrochloride is a synthetic amino acid derivative It is characterized by the presence of an azido group (-N₃) attached to the fifth carbon of the pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-5-azidopentanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (2R)-2-amino-5-bromopentanoic acid.
Azidation: The bromine atom is replaced with an azido group using sodium azide (NaN₃) in a nucleophilic substitution reaction. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Hydrochloride Formation: The resulting (2R)-2-amino-5-azidopentanoic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-5-azidopentanoic acid;hydrochloride undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, forming new compounds with different functional groups.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Various nucleophiles in polar aprotic solvents.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products
Reduction: (2R)-2-amino-5-aminopentanoic acid;hydrochloride.
Substitution: Various substituted pentanoic acids.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
(2R)-2-amino-5-azidopentanoic acid;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biochemistry: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms.
Chemical Biology: It is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-5-azidopentanoic acid;hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The azido group can participate in bioorthogonal reactions, allowing for selective labeling of biomolecules without interfering with native biological processes.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-5-bromopentanoic acid: Similar structure but with a bromine atom instead of an azido group.
(2R)-2-amino-5-aminopentanoic acid: Similar structure but with an amino group instead of an azido group.
(2R)-2-amino-5-hydroxypentanoic acid: Similar structure but with a hydroxyl group instead of an azido group.
Uniqueness
(2R)-2-amino-5-azidopentanoic acid;hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. This makes it a valuable tool in chemical biology and medicinal chemistry for selective labeling and tracking of biomolecules.
Properties
IUPAC Name |
(2R)-2-amino-5-azidopentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O2.ClH/c6-4(5(10)11)2-1-3-8-9-7;/h4H,1-3,6H2,(H,10,11);1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDWAEAKFVAPSA-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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